molecular formula C15H14BrNO3 B12336406 Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate

Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate

Cat. No.: B12336406
M. Wt: 336.18 g/mol
InChI Key: LVGHDUWLRJIZCK-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is a substituted picolinic acid methyl ester characterized by a benzyloxy group at position 3, a bromine atom at position 4, and a methyl group at position 6 on the pyridine ring. Its molecular formula is C₁₅H₁₄BrNO₃, with a molecular weight of 344.19 g/mol. This compound is hypothesized to serve as a pharmaceutical intermediate due to its structural complexity and reactive substituents . The methyl ester enhances lipophilicity, which may influence solubility and bioavailability in drug development contexts.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

methyl 4-bromo-6-methyl-3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C15H14BrNO3/c1-10-8-12(16)14(13(17-10)15(18)19-2)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

LVGHDUWLRJIZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C(=O)OC)OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

Methyl 3-(benzyloxy)-6-bromopicolinate
  • CAS Number: Not explicitly provided (supplier data) .
  • Molecular Formula: C₁₄H₁₂BrNO₃.
  • Substituents : Benzyloxy (position 3), bromine (position 6).
  • Key Differences : The bromine at position 6 instead of 4 alters electronic effects on the pyridine ring. Position 6 bromine may direct electrophilic substitutions to adjacent positions, whereas position 4 bromine could activate the ring for meta-directed reactions. This positional variance impacts synthetic utility in coupling reactions .

Functional Group Variations: Ester vs. Acid

3-(Benzyloxy)-6-bromo-4-methoxypicolinic Acid
  • CAS Number : 321596-54-7 .
  • Molecular Formula: C₁₄H₁₂BrNO₄.
  • Substituents : Benzyloxy (position 3), bromine (position 6), methoxy (position 4), carboxylic acid.
  • Key Differences : The free carboxylic acid (vs. methyl ester) increases hydrophilicity, making it suitable for salt formation or conjugation reactions. The methoxy group at position 4 introduces electron-donating effects, contrasting with the methyl group in the target compound .

Substituent Replacements: Amino and Methoxy Groups

Methyl 3-amino-6-methoxypicolinate
  • CAS Number : 938439-54-4 .
  • Molecular Formula : C₈H₁₀N₂O₃.
  • Substituents: Amino (position 3), methoxy (position 6).
  • Key Differences: The amino group is strongly electron-donating, enhancing nucleophilicity at position 3. This contrasts with the benzyloxy group’s steric and electron-withdrawing effects. Such differences influence reactivity in amidation or alkylation reactions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate Not provided C₁₅H₁₄BrNO₃ 3-benzyloxy, 4-Br, 6-Me Pharmaceutical intermediate (hypothesized)
Methyl 3-(benzyloxy)-6-bromopicolinate Not provided C₁₄H₁₂BrNO₃ 3-benzyloxy, 6-Br Synthetic intermediate (supplier data)
3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid 321596-54-7 C₁₄H₁₂BrNO₄ 3-benzyloxy, 6-Br, 4-OMe (acid) Pharmaceutical applications
Methyl 3-amino-6-methoxypicolinate 938439-54-4 C₈H₁₀N₂O₃ 3-NH₂, 6-OMe Laboratory research

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The methyl ester in the target compound enhances membrane permeability compared to the carboxylic acid in .
  • Steric Effects : The benzyloxy group’s bulk may slow reaction kinetics in nucleophilic substitutions compared to smaller substituents like methoxy .

Biological Activity

Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 287.13 g/mol

The compound features a bromine atom at the 4-position and a benzyloxy group at the 3-position of the pyridine ring. This unique arrangement enhances its reactivity and solubility, making it a valuable candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves multiple steps to ensure high yields while introducing various functional groups. The general synthetic pathway includes:

  • Formation of the Picolinate Core : Starting from 4-bromomethylpyridine, reactions with appropriate reagents yield the core structure.
  • Introduction of the Benzyloxy Group : Utilizing benzylic alcohols in a substitution reaction facilitates the introduction of the benzyloxy moiety.
  • Methylation : Final methylation steps are performed to achieve the desired compound.

This multi-step synthesis allows for significant versatility in modifying the compound for specific applications.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in relation to its interaction with various biological targets. Initial studies suggest potential applications in:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties.
  • Insecticidal Properties : Preliminary data suggest that compounds with related structures may interact with insect receptors, offering potential as larvicides against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to specific enzymes or receptors. Although detailed data are still emerging, initial findings highlight its potential to influence biochemical pathways relevant to therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 3-bromo-6-methylpicolinateC11_{11}H10_{10}BrN1_{1}O2_{2}Lacks benzyloxy group; simpler structureModerate antibacterial
Benzyl 5-bromo-6-methylpicolinateC16_{16}H16_{16}BrN1_{1}O2_{2}Bromine at different position; larger sizeAntifungal properties
Methyl 4-bromo-6-methoxypicolinateC11_{11}H12_{12}BrN1_{1}O2_{2}Contains methoxy instead of benzyloxyLimited insecticidal

This comparative analysis underscores the unique positioning of functional groups in this compound, which may significantly influence its biological activity compared to other structurally related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, emphasizing their therapeutic potential:

  • Insecticidal Activity Against Aedes aegypti : Research on related compounds has shown promising larvicidal effects, with effective concentrations being significantly lower than traditional insecticides .
  • Antimicrobial Properties : Structural analogs have been evaluated for their antibacterial effects against resistant strains, indicating a potential pathway for developing new antibiotics.
  • Cytotoxicity Studies : Investigations into cytotoxic effects on human cell lines revealed that certain derivatives exhibit selective toxicity towards cancer cells without harming normal cells .

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